

# An In-depth Technical Guide on the Isolation of N-methoxy-3-hydroxymethylcarbazole

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## Compound of Interest

Compound Name: *N-methoxy-3-hydroxymethylcarbazole*

Cat. No.: B14754897

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the natural product **N-methoxy-3-hydroxymethylcarbazole**, a carbazole alkaloid identified in the plant species *Murraya euchrestifolia*. This document details the experimental protocol for its extraction and purification, presents its physicochemical and spectroscopic data, and offers context regarding its discovery.

## Introduction

**N-methoxy-3-hydroxymethylcarbazole** is a member of the carbazole alkaloid family, a class of nitrogen-containing heterocyclic compounds with a diverse range of reported biological activities. The N-methoxy substitution is a relatively uncommon feature among carbazole alkaloids, making this compound and its analogues of interest for further investigation. This guide focuses on the seminal work that first reported its isolation from a natural source, providing a foundation for researchers aiming to re-isolate this compound for further study or for use in synthetic and medicinal chemistry programs.

## Isolation from Natural Source

The primary natural source of **N-methoxy-3-hydroxymethylcarbazole** is the root bark of *Murraya euchrestifolia* HAYATA (Rutaceae). The isolation was first reported by Ito, C., et al. in 1992. The process involves solvent extraction followed by chromatographic separation.

## Experimental Protocol: Isolation

The following protocol is based on the original literature describing the isolation of **N-methoxy-3-hydroxymethylcarbazole** from the root bark of *Murraya euchrestifolia*.

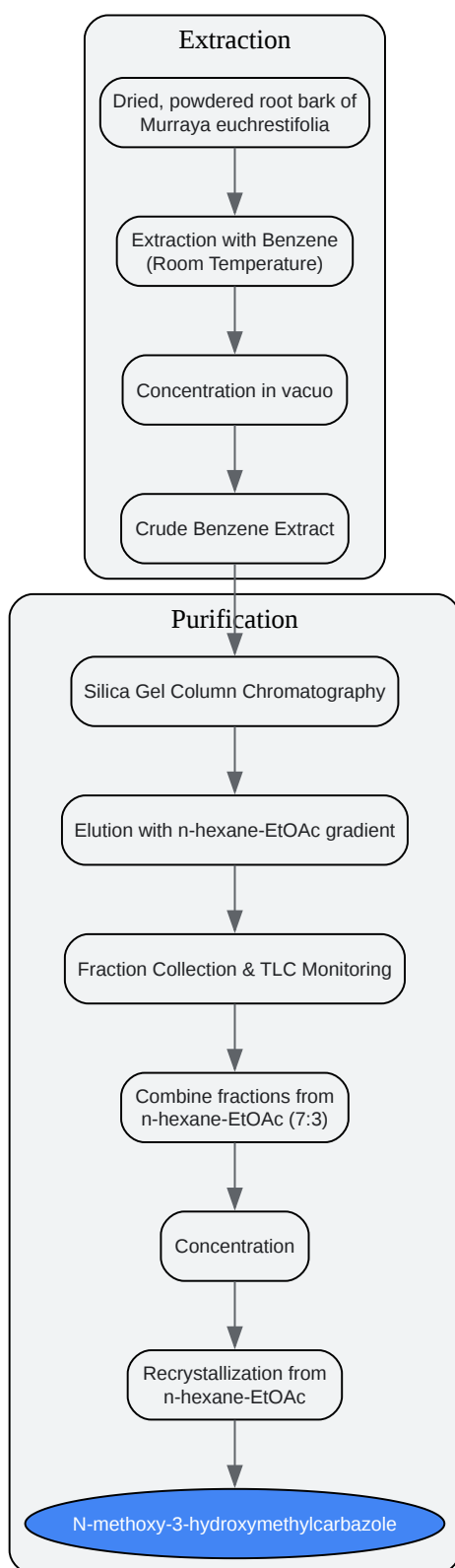
### 2.1.1. Plant Material and Extraction

- Air-dried and powdered root bark of *Murraya euchrestifolia* is subjected to extraction with benzene at room temperature.
- The benzene extract is concentrated under reduced pressure to yield a crude residue.

### 2.1.2. Chromatographic Purification

- The crude benzene extract is subjected to silica gel column chromatography.
- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing the target compound are combined and concentrated.
- **N-methoxy-3-hydroxymethylcarbazole** is isolated from the fraction eluted with n-hexane-ethyl acetate (7:3).
- The final purification is achieved by recrystallization from a mixture of n-hexane and ethyl acetate.

## Experimental Workflow



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Caption: Workflow for the isolation of **N-methoxy-3-hydroxymethylcarbazole**.

## Physicochemical and Spectroscopic Data

The following tables summarize the quantitative data for the isolated **N-methoxy-3-hydroxymethylcarbazole**.

### Physicochemical Properties

Property	Value
Appearance	Colorless needles
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	227.26 g/mol
Melting Point	113-115 °C
Yield	0.0011% from dried root bark

### Spectroscopic Data

#### 3.2.1. Mass Spectrometry

Ion	m/z (relative intensity, %)
M <sup>+</sup>	227

#### 3.2.2. UV Spectroscopy

Solvent	λ <sub>max</sub> (nm) (log ε)
EtOH	226 (4.52), 246 (4.62), 254 (sh, 4.54), 274 (sh, 4.14), 300 (4.15), 332 (3.68), 346 (3.71)

#### 3.2.3. IR Spectroscopy

Medium	$\nu_{\text{max}}$ (cm <sup>-1</sup> )	Assignment
KBr	3400	-OH (hydroxyl)
1620, 1600	C=C (aromatic)	

#### 3.2.4. <sup>1</sup>H-NMR Spectroscopy (CDCl<sub>3</sub>, 90 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
1.84	br s	-	1H	-OH
4.15	s	-	3H	N-OCH <sub>3</sub>
4.81	s	-	2H	-CH <sub>2</sub> OH
7.2-7.6	m	-	4H	H-5, H-6, H-7, H-8
7.98	d	1.5	1H	H-4
8.02	d	8.0	1H	H-2
8.07	d	8.0	1H	H-1

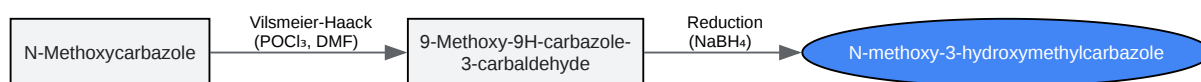
#### 3.2.5. <sup>13</sup>C-NMR Spectroscopy (CDCl<sub>3</sub>, 22.5 MHz)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
63.3	N-OCH <sub>3</sub>
65.2	-CH <sub>2</sub> OH
108.9 (2C)	C-4, C-5
118.8	C-4a
120.2	C-8
120.3	C-1
121.3	C-8a
123.0	C-2
126.1	C-7
126.4	C-6
136.6	C-3
137.9	C-4b
141.0	C-9a

## Synthesis Confirmation

While this guide focuses on isolation, it is noteworthy that the structure of **N-methoxy-3-hydroxymethylcarbazole** has been confirmed through total synthesis. A common synthetic route involves the Vilsmeier-Haack formylation of N-methoxycarbazole to yield 9-methoxy-9H-carbazole-3-carbaldehyde, followed by reduction of the aldehyde group, typically with sodium borohydride (NaBH<sub>4</sub>), to the corresponding alcohol.

## Synthetic Logic



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Caption: A common synthetic pathway to **N-methoxy-3-hydroxymethylcarbazole**.

## Biological Activity and Future Directions

Currently, there is limited specific information on the biological activities or signaling pathways directly modulated by **N-methoxy-3-hydroxymethylcarbazole**. However, the broader class of carbazole alkaloids is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. The unique N-methoxy substitution of this particular carbazole may confer novel biological properties.

Further research is warranted to:

- Elucidate the bioactivity profile of **N-methoxy-3-hydroxymethylcarbazole**.
- Investigate its mechanism of action and potential molecular targets.
- Explore its potential as a lead compound in drug discovery programs.

This guide provides the foundational information necessary for the procurement of **N-methoxy-3-hydroxymethylcarbazole** from its natural source, enabling further scientific inquiry into this interesting natural product.

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